Cas no 2082-61-3 ((but-2-en-2-yl)benzene)

(but-2-en-2-yl)benzene structure
(but-2-en-2-yl)benzene structure
Product Name:(but-2-en-2-yl)benzene
CAS-nummer:2082-61-3
MF:C10H12
MW:132.202282905579
CID:266158
PubChem ID:5354125
Update Time:2025-08-02

(but-2-en-2-yl)benzene Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,(1-methyl-1-propen-1-yl)-
    • 2-PHENYL-2-BUTENE
    • 2-phenylbut-2-ene
    • (but-2-en-2-yl)benzene
    • (Z)-2-Phenyl-2-butene
    • UGUYQBMBIJFNRM-OQFOIZHKSA-N
    • 2-Butene, 2-phenyl-, (Z)-
    • (Z)-but-2-en-2-ylbenzene
    • starbld0001420
    • 2-Butene, 2-phenyl-, trans
    • 9-HYDROXYNONANOICACID
    • [(Z)-but-2-en-2-yl]benzene
    • trans-.alpha.,.beta.-Dimethylstilbene
    • NSC911
    • cis-2-Phenyl-2-butene
    • (Z)-(1-methyl-1-propenyl)-benzene
    • trans-.alpha.,.beta.-Dimethylstyrene
    • NSC-911
    • Benzene, (1-methyl-1-propenyl)-, (Z)-
    • [(1Z)-1-Methyl-1-propenyl]benzene #
    • trans-2-Phenyl-2-butene
    • DTXSID40875936
    • 2082-61-3
    • [(Z)-1-methyl-prop-1-enyl]-benzene
    • 767-99-7
    • AKOS006273824
    • Benzene, ((1Z)-1-methyl-1-propenyl)-
    • G66000
    • 2-Phenyl-2-butene pound mixture of cis and trans pound(c)
    • 99% pound mixture of cis and trans pound(c)
    • BENZENE,(1-METHYL-1-PROPENYL)
    • Inchi: 1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3-
    • InChI-sleutel: UGUYQBMBIJFNRM-OQFOIZHKSA-N
    • LACHT: C1(C=CC=CC=1)/C(=C\C)/C

Berekende eigenschappen

  • Exacte massa: 132.09400
  • Monoisotopische massa: 132.094
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 1
  • Complexiteit: 116
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 0A^2

Experimentele eigenschappen

  • Dichtheid: 0.879
  • Kookpunt: 174°Cat760mmHg
  • Vlampunt: 55.7°C
  • Brekindex: 1.516
  • PSA: 0.00000
  • LogboekP: 3.10980

(but-2-en-2-yl)benzene Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-155429-0.05g
(but-2-en-2-yl)benzene
2082-61-3 95%
0.05g
$218.0 2023-06-06
Enamine
EN300-155429-0.1g
(but-2-en-2-yl)benzene
2082-61-3 95%
0.1g
$326.0 2023-06-06
Enamine
EN300-155429-0.25g
(but-2-en-2-yl)benzene
2082-61-3 95%
0.25g
$466.0 2023-06-06
Enamine
EN300-155429-0.5g
(but-2-en-2-yl)benzene
2082-61-3 95%
0.5g
$735.0 2023-06-06
Enamine
EN300-155429-1.0g
(but-2-en-2-yl)benzene
2082-61-3 95%
1g
$943.0 2023-06-06
Enamine
EN300-155429-2.5g
(but-2-en-2-yl)benzene
2082-61-3 95%
2.5g
$1848.0 2023-06-06
Enamine
EN300-155429-5.0g
(but-2-en-2-yl)benzene
2082-61-3 95%
5g
$2732.0 2023-06-06
Enamine
EN300-155429-10.0g
(but-2-en-2-yl)benzene
2082-61-3 95%
10g
$4052.0 2023-06-06
1PlusChem
1P002K1A-50mg
Benzene, (1-methyl-1-propen-1-yl)-
2082-61-3 95%
50mg
$322.00 2023-12-19
1PlusChem
1P002K1A-100mg
Benzene, (1-methyl-1-propen-1-yl)-
2082-61-3 95%
100mg
$465.00 2023-12-19

(but-2-en-2-yl)benzene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Molybdenum carbide ,  Molybdenum dioxide Solvents: Ethanol ;  rt → 280 °C; 3 h, 280 °C
Referentie
Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol
Wu, Kejing; Yang, Chunyan; Zhu, Yingming ; Wang, Junbo; Wang, Xueting; et al, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
Referentie
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

(but-2-en-2-yl)benzene Raw materials

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